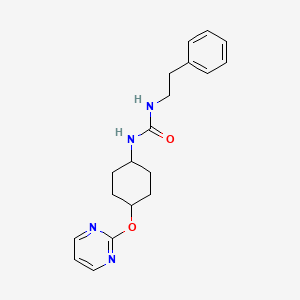

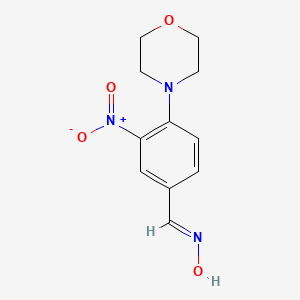

![molecular formula C20H17ClN4OS2 B2540687 N-(2-(1H-吡唑-1-基)乙基)-N-(4-氯苯并[d]噻唑-2-基)-3-(甲硫基)苯甲酰胺 CAS No. 1171141-45-9](/img/structure/B2540687.png)

N-(2-(1H-吡唑-1-基)乙基)-N-(4-氯苯并[d]噻唑-2-基)-3-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a multifunctional molecule that likely exhibits a range of interactions due to its structural components. It contains a pyrazole ring, a benzothiazole unit, and a benzamide moiety, each of which is known to contribute to various chemical and biological properties. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their behaviors.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the construction of heterocyclic frameworks. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives was achieved through a series of reactions that likely involved amide bond formation and the introduction of substituents to the thiazole ring .

Molecular Structure Analysis

The molecular structure of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide would be expected to exhibit non-covalent interactions such as hydrogen bonding, π-π stacking, and S...O interactions, as observed in similar compounds. For example, the crystal structure of a related gelator showed helical assembly driven by π-π interaction along with cyclic N–H...N and S...O interaction . These interactions are crucial for the stability and self-assembly of such molecules.

Chemical Reactions Analysis

The reactivity of the compound would likely involve its functional groups. The amide group could participate in hydrogen bonding and nucleophilic substitution reactions. The pyrazole and benzothiazole rings could engage in electrophilic substitution reactions due to the presence of nitrogen atoms, which can act as electron donors. The methylthio group could potentially be involved in oxidation-reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would contribute to its polarity, solubility, and thermal stability. The compound's ability to form gels, as seen with similar benzamide derivatives, suggests that it could have a low minimum gelator concentration and good stability in certain solvents . The presence of halogens and sulfur might also affect its reactivity and interactions with biological targets.

科学研究应用

超分子凝胶剂和非共价相互作用

与所讨论化学结构密切相关、关于 N-(噻唑-2-基)苯甲酰胺衍生物的研究揭示了它们作为新型超分子凝胶剂的潜力。通过晶体工程方法,凝胶化对乙醇/水和甲醇/水混合物的行为被归因于甲基官能团和多种非共价相互作用的作用,包括 π-π 相互作用、环状 N–H⋯N 和 S⋯O 相互作用 (Yadav & Ballabh, 2020)。

抗流感活性

关于基于苯甲酰胺的 5-氨基吡唑及其相应稠合杂环的研究证明了显着的抗禽流感病毒活性。这些化合物通过涉及苯甲酰异硫氰酸酯的一系列反应合成,展示了此类衍生物潜在的药学应用 (Hebishy, Salama, & Elgemeie, 2020)。

无催化剂合成

已记录通过叠氮甲叉与叠氮内酯的 1,3-偶极环加成以及随后的重排,无催化剂合成 N-(1,7-二氧代四氢吡唑并[1,2-a]吡唑-2-基)苯甲酰胺衍生物。此方法为新型化合物提供了一种快速且温和的条件合成方法 (Liu et al., 2014)。

杂环合成

关于作为合成各种杂环化合物的先驱的硫代氨基脲衍生物的研究表明,此类化学结构在创建具有潜在抗菌评估的广泛目标化合物方面具有多功能性 (Elmagd et al., 2017)。

作用机制

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Indole Derivatives

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLCWSAIAPOJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

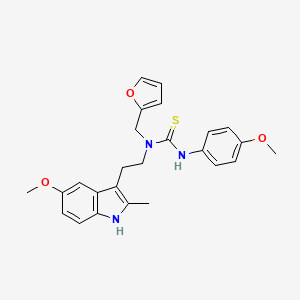

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

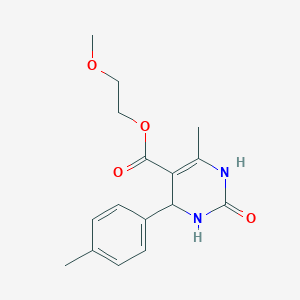

![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)

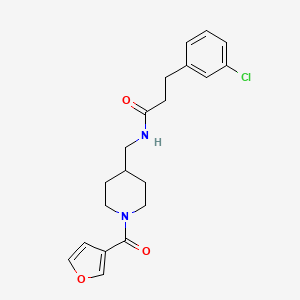

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)